molecular formula C24H23BrN2O3 B3531735 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B3531735
M. Wt: 467.4 g/mol
InChI Key: XBFOUPWHKMFIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and their disruption can lead to cell death. 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide binds to the colchicine site on tubulin, preventing its polymerization and leading to the disruption of microtubules.
Biochemical and Physiological Effects:
In addition to its cytotoxicity against cancer cells, 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. It has also been shown to induce the expression of certain genes involved in cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments is its selectivity towards cancer cells. It has been shown to exhibit minimal cytotoxicity towards normal cells, making it a potentially safe and effective anticancer agent. However, one limitation is its solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. One direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties in vivo to assess its clinical potential as an anticancer agent.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential pharmacological properties, particularly as an anticancer agent. Studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c25-23-18-9-3-2-8-17(18)12-13-21(23)30-16-22(28)26-20-11-5-4-10-19(20)24(29)27-14-6-1-7-15-27/h2-5,8-13H,1,6-7,14-16H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFOUPWHKMFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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